molecular formula C17H19N3S B5910480 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone

1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone

Cat. No. B5910480
M. Wt: 297.4 g/mol
InChI Key: XPVNNQBLCXFJEH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone, also known as MET, is a thiosemicarbazone derivative that has shown promising results in scientific research. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential applications in various fields.

Mechanism of Action

1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by binding to the active site of ribonucleotide reductase and forming a complex that inhibits the enzyme's activity. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell division. The inhibition of ribonucleotide reductase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its low toxicity, which makes it a promising candidate for cancer treatment. Additionally, its simple synthesis method and good bioavailability make it easy to work with in a laboratory setting. However, one limitation of this compound is its relatively low potency compared to other anticancer drugs.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone. One area of interest is the development of this compound analogs with increased potency and selectivity for cancer cells. Another area of research is the combination of this compound with other anticancer drugs to enhance its effectiveness. Additionally, the potential use of this compound in other fields, such as neurodegenerative diseases and infectious diseases, is also an area of interest for future research.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone involves the reaction between 4-methylacetophenone and 3-methylphenylthiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder that is easily purified through recrystallization.

Scientific Research Applications

1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. This compound works by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(3-methylphenyl)-3-[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-12-7-9-15(10-8-12)14(3)19-20-17(21)18-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H2,18,20,21)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVNNQBLCXFJEH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC(=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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